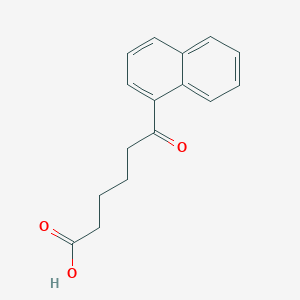

6-(1-Naphthyl)-6-oxohexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(1-Naphthyl)-6-oxohexanoic acid” is a complex organic compound. It likely contains a naphthyl group, which is a group of atoms derived from naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The “6-oxohexanoic acid” part suggests the presence of a six-carbon chain with a ketone (C=O) at one end and a carboxylic acid (-COOH) at the other .

Synthesis Analysis

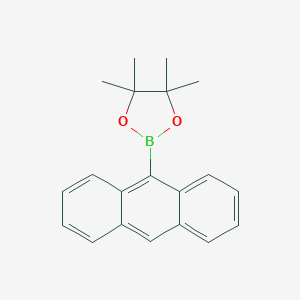

While specific synthesis methods for “6-(1-Naphthyl)-6-oxohexanoic acid” are not available, related compounds such as pinacol boronic esters are synthesized using a radical approach . This involves catalytic protodeboronation of alkyl boronic esters .

Applications De Recherche Scientifique

Synthesis and Fluorescent Properties : A study by C. Balo et al. (2000) highlighted the anti-inflammatory properties of a related compound, Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, and its use as a fluorescent probe and intermediate in synthesizing fluorescent molecules for studying the polarity of lipid bilayers in biological membranes.

Cyclohexane Oxidation Process : Research by A. L. Perkel’ and S. Voronina (2019) discussed the formation of 6-oxohexanoic acid during the uncatalyzed and cobalt naphthenate-catalyzed oxidation of cyclohexane, which is a critical process in the chemical industry.

Protein Modification : A 2013 study by Shuo Chen and Meng-Lin Tsao demonstrated the genetic incorporation of a 2-naphthol group into proteins in Escherichia coli, offering potential applications in biochemistry and molecular biology.

Photochemistry and Electron Transfer : The photochemistry of related naphthyl compounds, including studies on intramolecular electron transfer, was explored in research by K. Morley and J. Pincock (2001), contributing to the understanding of photophysical processes in organic compounds.

Pharmacological Activity : A study by M. Dawson et al. (1983) synthesized derivatives of naphthalenecarboxylic acids, including 6-(1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-naphthyl)-2-naphthalenecarboxylic acid, for assessing retinoid activity in biological systems.

Characterization of Small Oxocarboxylic Acids : Research by B. Kanawati et al. (2007) involved the mass spectrometric characterization of small oxocarboxylic acids like 5-oxohexanoic acid and 6-oxoheptanoic acid, aiding in understanding their behavior in various chemical processes.

Crystal and Molecular Structure Studies : The crystal and molecular structures of compounds related to 6-(1-Naphthyl)-6-oxohexanoic acid were analyzed in a study by M. Kaur et al. (2012), contributing to the field of crystallography and molecular design.

Synthesis of Important Intermediates : Research by Wei-Ming Xu and Hong-Qiang He (2010) focused on the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents, demonstrating the role of such compounds in pharmaceutical synthesis.

Mécanisme D'action

- Auxin Transporters (PIN Proteins) : NPA primarily targets the polar auxin transport (PAT) system in plants. Specifically, it interacts with PIN-FORMED (PIN) transporters located in the plasma membrane (PM). These transporters play a crucial role in directing the flow of the phytohormone auxin within plant tissues .

- Direct Inhibition of PIN Transporters : Recent studies have revealed that NPA directly associates with and inhibits PIN auxin transporters. It binds to a distinct regulatory site on these transporters, interfering with their function .

- Auxin Biosynthesis and Signaling : NPA disrupts the dynamic auxin maxima and minima generated by polar auxin transport. This impacts developmental programming and contributes to processes like shoot branching and fruit development .

Target of Action

Mode of Action

Biochemical Pathways

Propriétés

IUPAC Name |

6-naphthalen-1-yl-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-15(10-3-4-11-16(18)19)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLVZZUBTNDFHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645318 |

Source

|

| Record name | 6-(Naphthalen-1-yl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1-Naphthyl)-6-oxohexanoic acid | |

CAS RN |

132104-09-7 |

Source

|

| Record name | 6-(Naphthalen-1-yl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)